molecular formula C13H11NO B2997847 1-[3-(Pyridin-4-yl)phenyl]ethan-1-one CAS No. 339333-76-5

1-[3-(Pyridin-4-yl)phenyl]ethan-1-one

Cat. No. B2997847
CAS RN: 339333-76-5
M. Wt: 197.237
InChI Key: ZLJWVMPGPJLLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[3-(Pyridin-4-yl)phenyl]ethan-1-one” is also known as Ethanone, 1-(3-pyridinyl)-. It has the molecular formula C7H7NO and a molecular weight of 121.1366 . This compound is an impurity in the synthesis of Etoricoxib .


Molecular Structure Analysis

The molecular structure of “1-[3-(Pyridin-4-yl)phenyl]ethan-1-one” can be viewed using Java or Javascript . For a more detailed analysis of the molecular structure, it would be best to refer to a chemistry database or a chemist.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[3-(Pyridin-4-yl)phenyl]ethan-1-one” can be found in the NIST Chemistry WebBook . For a detailed analysis of the physical and chemical properties, it would be best to refer to a chemistry database or a chemist.

Scientific Research Applications

Antiproliferative Activity

A new series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which include “1-[3-(Pyridin-4-yl)phenyl]ethan-1-one”, were synthesized and subjected to in vitro antiproliferative screening against National Cancer Institute (NCI)-60 human cancer cell lines of nine different cancer types . This suggests that this compound could have potential applications in cancer research and treatment.

Synthesis of Novel Heterocyclic Chalcones

“1-[3-(Pyridin-4-yl)phenyl]ethan-1-one” has been used in the synthesis of novel heterocyclic chalcones . These chalcones were designed as promising anti-tubercular agents, combining in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation .

3. In Silico Design and Anticancer Activity This compound has also been used in in silico design for the development of new anticancer drugs . The in silico approach involves the use of computer-based methods to simulate and analyze biological systems, which can be a cost-effective and efficient way to identify potential drug candidates.

Chemical Building Blocks

“1-[3-(Pyridin-4-yl)phenyl]ethan-1-one” is also available as a chemical building block . This means it can be used in the synthesis of a wide variety of other chemical compounds, potentially expanding its range of applications in scientific research.

properties

IUPAC Name

1-(3-pyridin-4-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10(15)12-3-2-4-13(9-12)11-5-7-14-8-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJWVMPGPJLLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Pyridin-4-yl)phenyl]ethan-1-one

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